molecular formula C19H32N2O5 B12749339 2-epi-Perindopril, (2R)- CAS No. 145513-38-8

2-epi-Perindopril, (2R)-

Cat. No.: B12749339
CAS No.: 145513-38-8
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-UVPYHEFZSA-N
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Description

2-epi-Perindopril, (2R)- is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound is characterized by a distinct stereochemical configuration at the C2 position, which differentiates it from the active pharmaceutical ingredient (API) perindopril. As an epimer, its biological activity is significantly altered due to reduced binding affinity to the ACE enzyme .

Properties

CAS No.

145513-38-8

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1

InChI Key

IPVQLZZIHOAWMC-UVPYHEFZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.

Chemical Reactions Analysis

2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-epi-Perindopril, (2R)-, has several scientific research applications, including:

    Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.

    Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.

    Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.

    Industry: It is used in the development and testing of new antihypertensive drugs.

Mechanism of Action

The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .

Comparison with Similar Compounds

Key Chemical Properties :

  • CAS Number : 145513-45-7
  • Molecular Formula : C₁₉H₃₂N₂O₅
  • Synonyms: 1'',2-Di-epi-perindopril; (1''R,2R)-Perindopril; Perindopril tert-butylamine impurity W .

This compound is primarily studied as a process-related impurity during perindopril synthesis and is pharmacologically inactive .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below compares 2-epi-Perindopril, (2R)- with other perindopril impurities and related compounds:

Compound CAS Number Molecular Formula Stereochemistry Biological Activity Role
2-epi-Perindopril, (2R)- 145513-45-7 C₁₉H₃₂N₂O₅ (1''R,2R) Inactive Process impurity
Perindopril (API) 82834-16-0 C₁₉H₃₂N₂O₅ (2S,3aS,7aS) Active ACE inhibitor
Perindopril EP Impurity F 129970-98-5 C₁₉H₃₀N₂O₄ (2S,3aS,7aS) Inactive Degradation product
Perindopril EP Impurity G 353777-64-7 C₂₄H₃₇N₃O₅ 5S-isomer Inactive Synthesis intermediate
ent-Perindopril (Enantiomer) 108507-42-2 C₁₉H₃₂N₂O₅ Mirror-image configuration Inactive Stereochemical impurity

Key Observations :

  • Stereochemical Impact : The (2R) configuration in 2-epi-Perindopril disrupts the spatial arrangement required for ACE binding, rendering it inactive. In contrast, the (2S) configuration in the API is critical for enzymatic interaction .
  • Functional Groups : All compounds retain the indole-2-carboxylic acid backbone but differ in substituents (e.g., tert-butylamine in impurities) or stereochemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

While 2-epi-Perindopril, (2R)- lacks clinical pharmacokinetic data due to its inactive status, comparisons with active analogs like perindopril highlight mechanistic divergences:

Parameter Perindopril (API) 2-epi-Perindopril, (2R)-
Bioavailability 65-75% (oral) Not applicable (inactive)
Metabolism Hepatic hydrolysis to active metabolite perindoprilat No significant metabolism observed
Elimination Half-life 3-10 hours Undefined
ACE Binding Affinity IC₅₀ = 1.2 nM >10,000 nM (no measurable activity)

Q & A

Q. How do I balance patentability concerns with the need for methodological transparency in 2-epi-Perindopril research?

  • Methodological Guidance:
  • File provisional patents before publishing. Disclose general synthetic routes but withhold proprietary catalysts or conditions .
  • Use open-source platforms like Zenodo for non-proprietary data (e.g., bioactivity assays) .

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